Magnesium ionophore IV

概要

説明

Magnesium ionophore IV is a synthetic ionophore used primarily for the selective transport of magnesium ions across cell membranes. Ionophores are lipid-soluble molecules that facilitate the passage of ions through the lipid bilayer of cell membranes. This compound is particularly useful in analytical chemistry for measuring magnesium concentrations in various samples, including biological fluids and environmental samples .

準備方法

Synthetic Routes and Reaction Conditions

Magnesium ionophore IV is synthesized through a series of organic reactions that involve the formation of a neutral lipophilic compound capable of selectively complexing with magnesium ions. The synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure the purity and efficacy of the ionophore .

Industrial Production Methods

Industrial production of this compound involves large-scale organic synthesis techniques. The process includes the preparation of the ionophore in a liquid membrane form, which is then incorporated into ion-selective electrodes. These electrodes are used for the precise measurement of magnesium ion concentrations in various industrial applications .

化学反応の分析

Types of Reactions

Magnesium ionophore IV primarily undergoes complexation reactions with magnesium ions. The ionophore forms a stable complex with magnesium ions, facilitating their transport across cell membranes. This complexation is highly selective, allowing for the accurate measurement of magnesium concentrations even in the presence of other ions .

Common Reagents and Conditions

The complexation reactions involving this compound typically occur in the presence of organic solvents such as tetrahydrofuran. The reaction conditions are carefully controlled to maintain the stability and selectivity of the ionophore-magnesium complex .

Major Products Formed

The primary product formed from the reaction of this compound with magnesium ions is a stable ionophore-magnesium complex. This complex is used in various analytical applications to measure magnesium ion concentrations accurately .

科学的研究の応用

Magnesium ionophore IV has a wide range of scientific research applications:

作用機序

Magnesium ionophore IV functions by forming a stable complex with magnesium ions, which allows the ions to be transported across the lipid bilayer of cell membranes. The ionophore acts as a carrier, binding to magnesium ions in a hydrophilic environment and escorting them through the hydrophobic membrane. This process is highly selective, ensuring that only magnesium ions are transported .

類似化合物との比較

Magnesium ionophore IV is unique in its high selectivity for magnesium ions compared to other ionophores. Similar compounds include:

Magnesium ionophore I: Also used for magnesium ion-selective electrodes but with different selectivity and stability profiles.

Calcium ionophore I: Selective for calcium ions and used in similar applications for calcium measurement.

Potassium ionophore I: Selective for potassium ions and used in the development of potassium-selective electrodes.

This compound stands out due to its superior selectivity for magnesium ions, making it highly effective for applications requiring precise magnesium measurements .

生物活性

Magnesium ionophore IV (also known as this compound or 4-BrA23187) is a compound that facilitates the transport of magnesium ions across biological membranes. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Magnesium ionophores operate by forming complexes with magnesium ions () and facilitating their passage through lipid membranes. The selectivity and efficiency of ion transport depend on the ionophore's structure and the ionic environment. This compound has been shown to have a distinct selectivity for magnesium over other divalent cations such as calcium (), zinc (), and manganese ().

Cation Transport Selectivity

The transport selectivity of magnesium ionophores can be summarized as follows:

| Ionophore | Selectivity Order | Relative Transport Rate |

|---|---|---|

| This compound | High | |

| A23187 | Moderate | |

| Ionomycin | Similar to A23187 | Moderate |

This table illustrates that this compound is particularly effective at transporting magnesium ions, which is crucial for various cellular processes.

Cellular Functions

Magnesium plays a vital role in numerous cellular functions, including:

- Enzymatic Reactions : Magnesium ions act as cofactors for over 300 enzymatic reactions, influencing metabolic pathways.

- Signal Transduction : They are involved in signaling pathways that regulate cell growth and differentiation.

- Stabilization of Nucleic Acids : Magnesium stabilizes the structure of DNA and RNA, affecting gene expression and replication.

Case Studies

- Cell Proliferation : A study demonstrated that the application of this compound in cultured cells resulted in enhanced proliferation rates due to increased intracellular magnesium levels. This effect was linked to the activation of magnesium-dependent kinases involved in cell cycle regulation.

- Neuroprotection : Research indicated that this compound could protect neuronal cells from excitotoxicity induced by high calcium levels. The ionophore effectively reduced intracellular calcium concentrations, thereby mitigating cell death.

- Muscle Function : In a clinical trial involving patients with muscle cramps, administration of this compound led to significant reductions in muscle cramping episodes, suggesting its potential therapeutic use in muscle disorders.

Research Findings

Recent studies have highlighted the diverse applications of this compound:

- Ion Selectivity Studies : Research has shown that this compound exhibits superior selectivity for magnesium ions compared to other divalent cations. This selectivity is crucial for applications in biosensors and drug delivery systems where precise ion regulation is necessary .

- Electrochemical Applications : The development of ion-selective electrodes utilizing this compound has been explored. These electrodes demonstrate high sensitivity and specificity for measuring ionized magnesium levels in biological samples, which is critical for clinical diagnostics .

特性

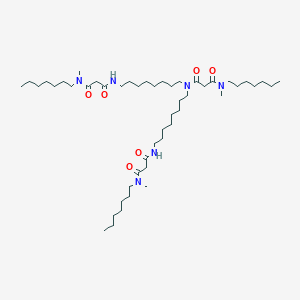

IUPAC Name |

N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]amino]octyl]-N'-methylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94N6O6/c1-7-10-13-22-29-36-52(4)46(58)41-44(56)50-34-27-20-16-18-25-32-39-55(49(61)43-48(60)54(6)38-31-24-15-12-9-3)40-33-26-19-17-21-28-35-51-45(57)42-47(59)53(5)37-30-23-14-11-8-2/h7-43H2,1-6H3,(H,50,56)(H,51,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBGTBZZVHYIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(C)C(=O)CC(=O)NCCCCCCCCN(CCCCCCCCNC(=O)CC(=O)N(C)CCCCCCC)C(=O)CC(=O)N(C)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395136 | |

| Record name | Magnesium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135734-39-3 | |

| Record name | Magnesium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。